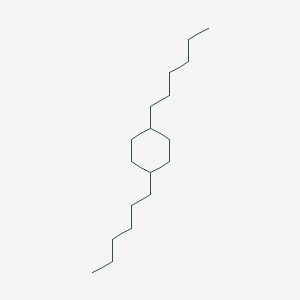
1,4-Dihexylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihexylcyclohexane is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with two hexyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dihexylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with hexyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1,4-dihexylbenzene. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired hydrogenation.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihexylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of hexyl-substituted cyclohexanones or cyclohexanols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound to its corresponding hexyl-substituted cyclohexane derivatives.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Hexyl-substituted cyclohexanones or cyclohexanols.
Reduction: Hexyl-substituted cyclohexane derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,4-Dihexylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and conformational analysis.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including lubricants and plasticizers.
Mechanism of Action
The mechanism of action of 1,4-Dihexylcyclohexane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, hydrogenation occurs at the double bonds, resulting in the formation of saturated derivatives. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by the presence of halogenating agents.
Comparison with Similar Compounds
1,4-Dimethylcyclohexane: Similar in structure but with methyl groups instead of hexyl groups.
1,4-Diethylcyclohexane: Contains ethyl groups instead of hexyl groups.
1,4-Dipropylcyclohexane: Contains propyl groups instead of hexyl groups.
Uniqueness: 1,4-Dihexylcyclohexane is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
820233-09-8 |
|---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
1,4-dihexylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-17-13-15-18(16-14-17)12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
NISYXSGVXWMZQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


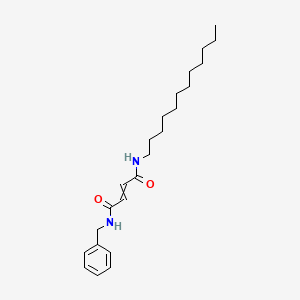
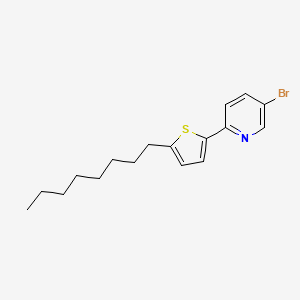
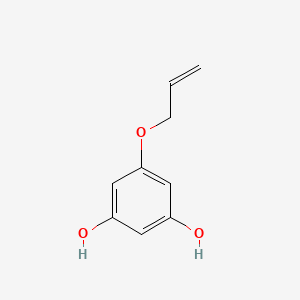
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)

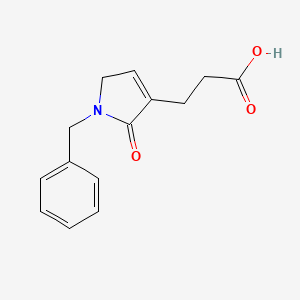

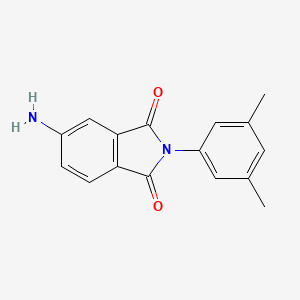
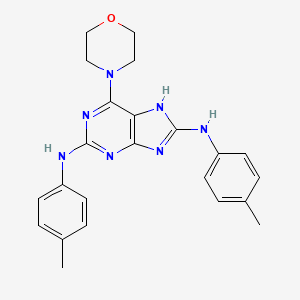
![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
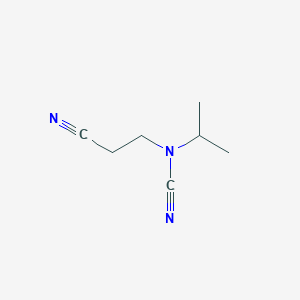
![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
